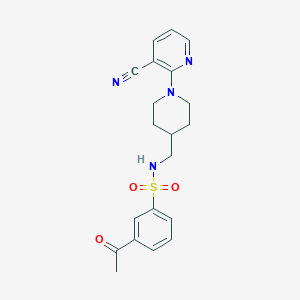

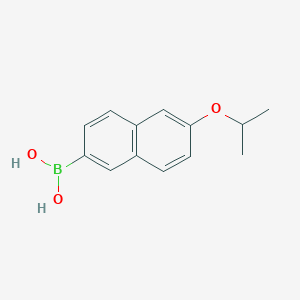

3-acetyl-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Applications De Recherche Scientifique

Synthesis and Biological Activity A series of sulfonamides bearing the piperidine nucleus, similar in structure to 3-acetyl-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide, have been synthesized and shown talented activity against cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds were developed through reactions involving amino piperidine and benzene sulfonyl chloride, leading to derivatives that exhibited promising biological activities (Khalid, 2012). Further studies expanded on these findings, synthesizing N-aryl/aralkyl substituted derivatives with significant activity against both AChE and BChE enzymes, as well as lipoxygenase (LOX) enzymes, highlighting their potential in treating conditions like Alzheimer's disease (Khalid et al., 2014).

Enzyme Inhibition for Disease Treatment Compounds incorporating sulfonamide and piperidine structures have been investigated for their inhibitory effects on enzymes relevant to diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. Benzenesulfonamides incorporating 1,3,5-triazine moieties, for example, have shown moderate to potent inhibitory potency against AChE and BChE, enzymes associated with neurodegenerative diseases. These compounds also exhibited antioxidant properties and inhibited tyrosinase, an enzyme involved in pigmentation disorders (Lolak et al., 2020).

Antimicrobial Activity Novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides have been synthesized and evaluated for their antimicrobial activity. These derivatives exhibited significant activity against several strains of microbes, indicating their potential as antimicrobial agents (Desai et al., 2016).

Carbonic Anhydrase Inhibition Sulfonamides incorporating various moieties have been assessed as inhibitors of carbonic anhydrase (CA) isozymes, which play crucial roles in physiological processes such as respiration and acid-base balance. These inhibitors have shown low nanomolar activity against human CA II, with potential applications in treating conditions like glaucoma and epilepsy (Alafeefy et al., 2015).

Propriétés

IUPAC Name |

3-acetyl-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-15(25)17-4-2-6-19(12-17)28(26,27)23-14-16-7-10-24(11-8-16)20-18(13-21)5-3-9-22-20/h2-6,9,12,16,23H,7-8,10-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOUFXFDMHQQAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-acetyl-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(azepan-1-ylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2781083.png)

![3-[(6-Chloro-2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-tri hydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2781091.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2781093.png)

![3-acetyl-4-[(4-methylphenyl)sulfonyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B2781095.png)

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide](/img/structure/B2781096.png)

![N-(3-ethylphenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2781097.png)

![2-{1-[6-chloro-2-(methylsulfanyl)pyridin-3-yl]-N-methylformamido}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2781103.png)

![7-benzyl-8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)